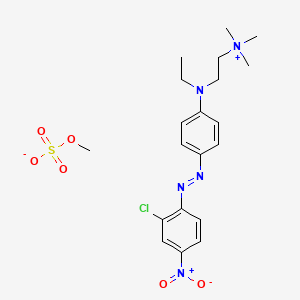

Cationic red GTL

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

14254-17-2 |

|---|---|

分子式 |

C19H25ClN5O2.CH3O4S C20H28ClN5O6S |

分子量 |

502.0 g/mol |

IUPAC名 |

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;methyl sulfate |

InChI |

InChI=1S/C19H25ClN5O2.CH4O4S/c1-5-23(12-13-25(2,3)4)16-8-6-15(7-9-16)21-22-19-11-10-17(24(26)27)14-18(19)20;1-5-6(2,3)4/h6-11,14H,5,12-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChIキー |

NUSZYOCSDMLOQE-UHFFFAOYSA-M |

正規SMILES |

CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.COS(=O)(=O)[O-] |

製品の起源 |

United States |

Foundational & Exploratory

Spectroscopic Properties of Basic Red 18 for Fluorescence Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 18 is a cationic monoazo dye belonging to the extensive family of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-).[1][2] While many azo dyes are known for their use in the textile industry due to their vibrant colors, their application in biological sciences, particularly in fluorescence microscopy, is an area of growing interest.[3] The cationic nature of Basic Red 18 facilitates its interaction with anionic components of the cell, suggesting its potential as a fluorescent probe for specific cellular structures. This guide provides a comprehensive overview of the known spectroscopic properties of Basic Red 18 and outlines detailed experimental protocols for its characterization and application in fluorescence microscopy. Due to the limited availability of specific photophysical data for Basic Red 18, this guide also presents methodologies for determining these properties, drawing parallels with similar azo dyes where necessary.

Chemical and Physical Properties

Basic Red 18 is a dark red powder with good solubility in water.[2][3] Its key chemical identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| C.I. Name | Basic Red 18 | [2] |

| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂ | [2] |

| Molecular Weight | 426.34 g/mol | [2] |

| CAS Number | 14097-03-1 | [2] |

| Appearance | Dark red powder | [3] |

Spectroscopic Properties

The color of azo dyes arises from the extended π-electron system created by the azo group in conjunction with aromatic rings. The absorption of light in the visible spectrum excites these π-electrons to higher energy states. While many azo dyes exhibit low fluorescence due to efficient non-radiative decay pathways, some, like Disperse Red 19, have been shown to be fluorescent.[4][5]

The spectroscopic properties of Basic Red 18 are crucial for its application in fluorescence microscopy. The following table summarizes the available data and indicates where further experimental determination is required. A related compound, Disperse Red 19, provides some insight into the potential spectral range of Basic Red 18.[4]

| Parameter | Value (Basic Red 18) | Value (Disperse Red 19, for comparison) | Reference |

| Absorption Maximum (λmax) | ~540-550 nm (in aqueous solution) | 495 nm (in ethanol) | [4] |

| Emission Maximum (λem) | Not explicitly reported. | 640 nm (in ethanol) | [4] |

| Stokes Shift | To be determined | 145 nm | [4] |

| Molar Extinction Coefficient (ε) | To be determined | Not explicitly reported. | |

| Fluorescence Quantum Yield (ΦF) | Not explicitly reported. | Not explicitly reported, but described as "highly fluorescent". | [4] |

| Fluorescence Lifetime (τF) | Not explicitly reported. | Not explicitly reported. |

Note: The spectroscopic properties of dyes are highly dependent on their environment, including the solvent polarity.[6][7][8][9][10]

Experimental Protocols

To fully characterize Basic Red 18 for fluorescence microscopy, the following experimental protocols are proposed.

Determination of Absorption and Emission Spectra

Objective: To determine the optimal excitation and emission wavelengths of Basic Red 18 in various solvents.

Methodology:

-

Sample Preparation: Prepare a stock solution of Basic Red 18 in a suitable solvent (e.g., ethanol, water, PBS). Prepare a series of dilutions to find an optimal concentration with an absorbance between 0.1 and 0.5 at the expected λmax.

-

Absorbance Measurement: Use a UV-Visible spectrophotometer to measure the absorbance spectrum of the diluted Basic Red 18 solution from 300 nm to 700 nm. The wavelength with the highest absorbance is the λmax.

-

Fluorescence Measurement: Use a spectrofluorometer to measure the emission spectrum. Excite the sample at its λmax and scan the emission wavelengths over a range starting from ~20 nm above the excitation wavelength to 800 nm. The wavelength with the highest fluorescence intensity is the λem.

-

Data Analysis: Plot absorbance and fluorescence intensity as a function of wavelength. Calculate the Stokes shift by subtracting the λmax from the λem.

Determination of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capacity of Basic Red 18.

Methodology:

-

Sample Preparation: Prepare a series of at least five known concentrations of Basic Red 18 in a specific solvent.

-

Absorbance Measurement: Measure the absorbance of each solution at the λmax using a spectrophotometer with a 1 cm path length cuvette.

-

Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹.

Determination of Relative Fluorescence Quantum Yield

Objective: To measure the efficiency of fluorescence emission of Basic Red 18 relative to a known standard.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and similar absorption and emission properties to Basic Red 18. Rhodamine 101 (ΦF ≈ 0.91 in ethanol) is a potential candidate.[11]

-

Sample and Standard Preparation: Prepare a series of dilutions for both Basic Red 18 and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Absorbance and Fluorescence Measurement: For both the sample and the standard, measure the absorbance at the chosen excitation wavelength and the integrated fluorescence intensity across the emission spectrum.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of Basic Red 18 (ΦF,X) can be calculated using the following equation:[12]

ΦF,X = ΦF,S * (mX / mS) * (nX² / nS²)

Where:

-

ΦF,S is the quantum yield of the standard.

-

mX and mS are the slopes of the linear fits for the sample and standard, respectively.

-

nX and nS are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Determination of Fluorescence Lifetime

Objective: To measure the average time Basic Red 18 spends in the excited state.

Methodology:

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.[13]

-

Sample Preparation: Prepare a dilute solution of Basic Red 18 in the desired solvent.

-

Data Acquisition: Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at a wavelength close to the λmax of the dye. Detect the emitted photons using a high-speed detector. The TCSPC electronics measure the time delay between the excitation pulse and the arrival of each photon.

-

Data Analysis: A histogram of photon arrival times is generated, which represents the fluorescence decay curve. This decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τF).[13]

Live-Cell Staining with Basic Red 18 for Fluorescence Microscopy

Objective: To visualize cellular structures using Basic Red 18 as a fluorescent probe.

Methodology:

-

Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

-

Staining Solution Preparation: Prepare a working solution of Basic Red 18 in a serum-free cell culture medium. A starting concentration range of 0.1 to 5 µM is recommended.

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with filters appropriate for excitation around 550 nm and emission detection around 570 nm.

-

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the spectroscopic characterization of Basic Red 18.

Experimental Workflow for Live-Cell Staining and Fluorescence Microscopy

Caption: Workflow for live-cell staining and imaging with Basic Red 18.

Conclusion

Basic Red 18 holds promise as a fluorescent probe for cellular imaging, owing to its cationic nature and visible light absorption. However, a comprehensive understanding of its photophysical properties is essential for its effective and quantitative application in fluorescence microscopy. This guide has summarized the currently available information and provided detailed experimental protocols to determine the key spectroscopic parameters, including absorption and emission spectra, molar extinction coefficient, fluorescence quantum yield, and lifetime. The provided workflows offer a clear roadmap for researchers to characterize Basic Red 18 and integrate it into their fluorescence microscopy studies. Further research to elucidate these properties will be invaluable for the scientific community, enabling the full potential of this dye to be realized in biological and biomedical research.

References

- 1. Basic Red 18 - Wikipedia [en.wikipedia.org]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Basic Red 18 [chembk.com]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. researchgate.net [researchgate.net]

- 6. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Expressions Microscopy Primer: Fluorescence - Solvent Effects on Fluorescence Emission - Interactive Java Tutorial [micro.magnet.fsu.edu]

- 8. DSpace [escholarshare.drake.edu]

- 9. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 10. Solvent effect on the spectral properties of Neutral Red | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. agilent.com [agilent.com]

- 13. leica-microsystems.com [leica-microsystems.com]

The Staining of Basophilic Structures by Basic Red 18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and methodologies underlying the staining of basophilic structures with Basic Red 18, a cationic monoazo dye. The document outlines the chemical properties of the dye, the mechanism of its interaction with cellular components, and a detailed protocol for its application in histological preparations.

Core Principle: Electrostatic Attraction

The fundamental principle governing the staining of basophilic structures by Basic Red 18 is a straightforward yet powerful electrostatic interaction.[1] Basic Red 18 is a cationic dye, meaning it carries a net positive charge at physiological pH.[2] Conversely, basophilic cellular structures are characterized by a high concentration of anionic (negatively charged) macromolecules.[1] This charge differential forms the basis of the staining mechanism.

The primary targets for Basic Red 18 within a cell are the nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). The phosphodiester backbone of these molecules is rich in phosphate groups (PO₄³⁻), which impart a strong negative charge.[1] Consequently, the positively charged Basic Red 18 molecules are electrostatically drawn to and bind with these nucleic acid-rich structures.

Key basophilic structures stained by Basic Red 18 include:

-

The Nucleus: Specifically, the heterochromatin (condensed, transcriptionally inactive DNA) and the nucleolus (a site of ribosome synthesis and rich in ribosomal RNA) exhibit strong basophilia.[1]

-

Ribosomes: These organelles, responsible for protein synthesis, are composed of ribosomal RNA and protein, contributing to cytoplasmic basophilia.

-

Rough Endoplasmic Reticulum (RER): The presence of numerous ribosomes on its surface gives the RER a basophilic character.

Beyond nucleic acids, other anionic molecules within tissues can also attract Basic Red 18, such as sulfated glycosaminoglycans found in the extracellular matrix of cartilage.[1]

The intensity of staining is influenced by the pH of the staining solution. In acidic environments, the positive charge of the Basic Red 18 dye is enhanced, which can lead to a stronger attraction to the anionic tissue components and more intense staining of nuclei.[1][2] Conversely, at higher pH values, the positive charge of the dye may decrease, potentially reducing staining intensity.[2]

Physicochemical Properties of Basic Red 18

A summary of the key physicochemical properties of Basic Red 18 is presented in the table below.

| Property | Value |

| C.I. Name | Basic Red 18 |

| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂ |

| Molecular Weight | 426.34 g/mol |

| Appearance | Dark red powder |

| Solubility in Water (60 °C) | 30 g/L |

| Dye Class | Cationic, Monoazo |

Experimental Protocol: Staining of Basophilic Structures with Basic Red 18

The following is a general protocol for staining paraffin-embedded tissue sections with Basic Red 18. This protocol is based on established methods for similar cationic dyes and should be optimized for specific tissues and experimental conditions.[1]

Reagents

-

Basic Red 18 Dye Powder

-

Distilled Water

-

Glacial Acetic Acid

-

Ethanol (absolute and graded concentrations)

-

Xylene

-

Mounting Medium

Solution Preparation

-

Stock Staining Solution (1% w/v): Dissolve 1 gram of Basic Red 18 in 100 mL of distilled water. Gentle heating may be necessary for complete dissolution.[1]

-

Working Staining Solution (0.1% w/v): Dilute 10 mL of the 1% stock solution with 90 mL of distilled water. To enhance nuclear staining, add 1 mL of glacial acetic acid to the working solution.[1]

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of absolute ethanol for 3 minutes each.

-

Hydrate through descending grades of ethanol (e.g., 95%, 70%) for 3 minutes each.

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in the 0.1% Basic Red 18 working staining solution for 5-10 minutes. The optimal time may vary depending on the tissue type and desired staining intensity.

-

-

Rinsing and Differentiation:

-

Rinse briefly in distilled water to remove excess stain.

-

If staining is too intense, differentiate by briefly rinsing in acidified alcohol (e.g., 1% HCl in 70% ethanol) until the desired differentiation is achieved. Monitor this step microscopically.[1]

-

Rinse in running tap water to stop the differentiation process.

-

-

Dehydration and Mounting:

-

Dehydrate through ascending grades of ethanol (e.g., 70%, 95%, absolute) for 3 minutes each.

-

Clear in two changes of xylene for 5 minutes each.

-

Mount with a permanent mounting medium.

-

Expected Results

-

Basophilic Structures (Nuclei, Ribosomes): Red to reddish-pink

-

Cytoplasm: Lighter pink or unstained, depending on the degree of differentiation.

Visualizations

Staining Mechanism

Caption: Electrostatic attraction between cationic Basic Red 18 and anionic nucleic acids.

Experimental Workflow

Caption: General workflow for staining tissue sections with Basic Red 18.

References

Cationic Red GTL as a Fluorescent Probe for Nucleic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cationic Red GTL (also known as C.I. Basic Red 18) and its potential application as a fluorescent probe for nucleic acids. While detailed research on this compound in this specific role is limited, its chemical nature as a cationic dye provides a strong theoretical basis for its interaction with the anionic phosphate backbone of DNA and RNA. This guide consolidates the known properties of this compound and supplements this with data and protocols from well-characterized red-emitting cationic nucleic acid stains such as Propidium Iodide (PI), Ethidium Bromide (EtBr), and SYTOX Orange. The document covers the fundamental principles of cationic dye-nucleic acid interactions, photophysical properties, detailed experimental protocols for various applications, and a discussion on the potential and limitations of this compound as a fluorescent probe.

Introduction to Cationic Dyes for Nucleic Acid Staining

Cationic dyes are organic molecules that possess a net positive charge at physiological pH. This characteristic is fundamental to their utility as nucleic acid probes. The phosphate backbone of DNA and RNA is inherently negatively charged, leading to a strong electrostatic attraction with positively charged dye molecules. This initial interaction is often the first step in the binding process, which can be further stabilized by other non-covalent interactions, including intercalation between base pairs and groove binding.

Upon binding to nucleic acids, many cationic fluorescent dyes exhibit significant changes in their photophysical properties. A common and highly desirable characteristic is a substantial increase in fluorescence quantum yield, a phenomenon often referred to as "light-up" probing. This occurs because the rigid, hydrophobic environment within the nucleic acid structure restricts the non-radiative decay pathways of the dye, leading to a dramatic enhancement of its fluorescence emission. This light-up property is crucial for achieving a high signal-to-noise ratio in imaging and quantification assays.

This compound (C.I. Basic Red 18) is a monoazo dye with a localized positive charge, making it a candidate for nucleic acid binding.[1] Its primary applications have historically been in the textile industry.[1][2][3] However, its chemical structure and cationic nature suggest its potential as a fluorescent probe for biological applications.

Physicochemical and Photophysical Properties

The utility of a fluorescent probe is defined by its photophysical characteristics. While comprehensive data for this compound's interaction with nucleic acids is not extensively published, its basic properties and those of comparable well-established dyes are summarized below.

Properties of this compound (C.I. Basic Red 18)

| Property | Value | Reference(s) |

| Chemical Name | C.I. Basic Red 18 | [2][3] |

| CAS Number | 14097-03-1 | [2][3] |

| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂ | [2][3] |

| Molecular Weight | 426.34 g/mol | [2][3] |

| Appearance | Dark red powder | [2][3] |

| Absorption Maximum (λmax) | 540–550 nm | [4] |

| Emission Maximum (λem) | ~580-600 nm (Estimated) | [4] |

Comparative Photophysical Data of Red-Emitting Nucleic Acid Probes

This table provides data for well-characterized red-emitting probes to serve as a benchmark for the expected performance of a cationic red dye upon binding to dsDNA.

| Property | Propidium Iodide (PI) | Ethidium Bromide (EtBr) | SYTOX Orange |

| λmax (Bound to dsDNA) | 535 nm | 520 nm | 547 nm |

| λem (Bound to dsDNA) | 617 nm | 590 nm | 570 nm |

| Quantum Yield (Free) | ~0.01 | ~0.01 | Low |

| Quantum Yield (Bound) | ~0.2-0.3 | ~0.15 | 0.9 |

| Fluorescence Enhancement | 20-30 fold | ~25 fold | >500 fold |

| Binding Affinity (Kd or Ka) | Ka ~ 10⁵ - 10⁶ M⁻¹ | Ka ~ 10⁴ - 10⁶ M⁻¹ | High Affinity |

| Reference(s) | [5][6][7][8] | [9][10][11][12][13] | [14][15][16][17] |

Mechanism of Action and Signaling Pathways

The interaction between cationic dyes and nucleic acids is primarily a biophysical process rather than a complex signaling pathway. The binding mechanism can be broadly categorized into two main modes: electrostatic interaction and intercalation.

-

Electrostatic Interaction : The initial and driving force for binding is the attraction between the positively charged dye and the negatively charged phosphate backbone of the nucleic acid. This is a non-specific interaction.

-

Intercalation : Planar aromatic dyes, such as ethidium bromide and propidium iodide, can insert themselves between the stacked base pairs of the DNA double helix.[18] This mode of binding is typically characterized by a significant enhancement in fluorescence and structural changes to the DNA, such as unwinding of the helix.[9]

This compound, being a cationic molecule, is presumed to bind to nucleic acids primarily through electrostatic interactions.[1] The extent to which it may intercalate would depend on the planarity of its chromophore.

Below is a conceptual workflow illustrating the general mechanism of a "light-up" cationic fluorescent probe interacting with nucleic acids.

References

- 1. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. basicdye.com [basicdye.com]

- 4. BASIC RED 18:1 | 12271-12-4 | Benchchem [benchchem.com]

- 5. Propidium iodide - Wikipedia [en.wikipedia.org]

- 6. lumiprobe.com [lumiprobe.com]

- 7. How does propidium iodide staining work? | AAT Bioquest [aatbio.com]

- 8. biotium.com [biotium.com]

- 9. Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ethidium Bromide | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. Development of a mechanism-based, DNA staining protocol using SYTOX orange nucleic acid stain and DNA fragment sizing flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Sytox Orange/Sytox Orange FluoroFinder [app.fluorofinder.com]

- 18. ukessays.com [ukessays.com]

Visualizing Negatively Charged Cellular Components with Cationic Red GTL: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic Red GTL, also known by its Colour Index name Basic Red 18 or C.I. 11085, is a monoazo, cationic dye with fluorescent properties.[1][2] While extensively used in the textile industry, its positive charge and fluorescent nature present a potential application in cell biology for the visualization of negatively charged cellular components.[1][3] The primary mechanism of action is proposed to be the electrostatic attraction between the cationic dye molecule and anionic biomolecules within the cell, such as nucleic acids (DNA and RNA) in the nucleus and the inner mitochondrial membrane with its negative membrane potential.[1][4]

This technical guide provides a comprehensive overview of the known properties of this compound and outlines generalized protocols for its use in cellular imaging. It is important to note that while the physicochemical properties of this dye are documented, there is a notable absence of peer-reviewed research articles demonstrating its specific application and quantitative performance in fluorescence microscopy of biological samples. Therefore, the experimental protocols provided herein are based on general principles for cationic fluorescent dyes and should be considered as a starting point for further empirical optimization.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound (Basic Red 18) is essential for designing imaging experiments. The following table collates the available data.

| Property | Value | Reference |

| C.I. Name | Basic Red 18 | [2] |

| CAS Number | 14097-03-1 | [2] |

| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂ | [2] |

| Molecular Weight | 426.34 g/mol | [2] |

| Appearance | Dark red powder | [1] |

| Dye Class | Cationic, Monoazo | [1] |

| Maximum Absorption (λmax) | ~540-550 nm | [1] |

| Maximum Emission (λem) | ~570 nm | [1] |

| Solubility in Water (at 60°C) | 30 g/L | [5] |

Mechanism of Action: Electrostatic Interaction

The proposed mechanism for this compound staining of cellular components is based on electrostatic interactions.[1][6] The dye possesses a permanent positive charge, which facilitates its binding to cellular structures with a high density of negative charges.[5] These include the phosphate backbone of nucleic acids within the nucleus and the inner mitochondrial membrane, which maintains a significant negative potential due to the proton gradient established during oxidative phosphorylation.[1][4]

Figure 1. Proposed mechanism of this compound interaction with cellular components.

Experimental Protocols

The following are generalized protocols for staining live and fixed cells with this compound. These should be optimized for specific cell types and experimental conditions.

Reagent Preparation

-

Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound (Basic Red 18) in dimethyl sulfoxide (DMSO). Store protected from light at -20°C.

-

Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a suitable buffer (e.g., phosphate-buffered saline (PBS) or cell culture medium). The optimal concentration should be determined empirically.

Live Cell Staining Protocol

-

Cell Culture: Plate cells on an appropriate imaging dish or slide and culture until the desired confluency is reached.

-

Staining: Remove the culture medium and wash the cells once with pre-warmed PBS or serum-free medium. Add the pre-warmed this compound working solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to reduce background fluorescence.[2]

-

Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for excitation and emission (e.g., excitation ~540-550 nm, emission ~570 nm).[1]

Fixed Cell Staining Protocol

-

Cell Culture and Fixation: Plate and culture cells as for live-cell imaging. Fix the cells using a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

-

Washing: Wash the cells twice with PBS.

-

Permeabilization (Optional): If targeting intracellular structures other than those accessible in non-permeabilized cells, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10 minutes. Wash twice with PBS.

-

Staining: Add the this compound working solution and incubate for 15-30 minutes at room temperature, protected from light.

-

Washing: Wash the cells two to three times with PBS to remove unbound dye.

-

Mounting and Imaging: Mount the coverslip with an appropriate mounting medium. Image using a fluorescence microscope with suitable filter sets.

Figure 2. Generalized experimental workflow for cell staining with this compound.

Quantitative Data and Further Considerations

As of the date of this document, there is no quantitative data available in peer-reviewed literature regarding the performance of this compound in cellular imaging. For researchers and drug development professionals interested in utilizing this dye, it is imperative to perform validation experiments to characterize its properties in the specific biological system of interest. Key parameters to evaluate include:

-

Photostability: Assess the rate of photobleaching under typical imaging conditions to determine the suitability for time-lapse experiments.[7][8]

-

Signal-to-Noise Ratio: Quantify the fluorescence intensity in the structures of interest relative to the background fluorescence.

-

Specificity: Co-stain with well-characterized organelle-specific dyes (e.g., MitoTracker for mitochondria, DAPI for the nucleus) to confirm the localization of this compound.

-

Cytotoxicity: For live-cell imaging, evaluate the potential toxic effects of the dye on cell health and function over the time course of the experiment.

Conclusion

This compound (Basic Red 18) is a fluorescent dye with the potential to serve as a probe for negatively charged cellular components due to its cationic nature. Its mechanism of action is likely driven by electrostatic attraction to anionic biomolecules in the nucleus and mitochondria. While generalized protocols for its use can be proposed based on its chemical properties, the lack of published, peer-reviewed studies necessitates a thorough, empirical validation by the end-user. The characterization of its photostability, specificity, and cytotoxicity will be crucial in determining its utility as a reliable tool in cellular imaging for research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. ontosight.ai [ontosight.ai]

- 4. Bright red-emitting highly reliable styryl probe with large Stokes shift for visualizing mitochondria in live cells under wash-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Role of electrostatic interactions in the adsorption of dye molecules by Ti3C2-MXenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Improving the photostability of bright monomeric orange and red fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]

Cationic Red GTL: A Technical Guide to its Photophysical Characteristics for Advanced Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic Red GTL, also known as C.I. Basic Red 18, is a versatile monoazo dye with fluorescent properties that has found applications in various scientific and industrial fields, including as a stain in biological research.[1][2] Its utility in cellular imaging stems from its cationic nature, which facilitates its interaction with and accumulation in negatively charged cellular components. This technical guide provides an in-depth overview of the known photophysical characteristics of this compound, detailed experimental protocols for its characterization and use in cellular imaging, and visual workflows to support experimental design. While extensive specific data for this compound is not widely published, this guide consolidates available information and provides context with typical values for similar dyes.

Core Photophysical and Chemical Properties

The interaction of this compound with light is central to its application as a fluorescent probe. The dye's coloration is a result of its conjugated double bond system, which forms the chromophore responsible for absorbing light in the visible spectrum.[3] A key feature of this molecule is its permanent positive charge, which drives its affinity for anionic substrates within the cell.[4]

Data Presentation: Physicochemical and Spectroscopic Properties

| Property | Symbol | Value | Reference |

| Chemical Identity | |||

| C.I. Name | Basic Red 18, C.I. 11085 | [2][5] | |

| Common Name | This compound | [1] | |

| CAS Number | 14097-03-1 | [2] | |

| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂ | [2] | |

| Molecular Weight | MW | 426.34 g/mol | [2] |

| Appearance | Dark red powder | [2] | |

| Spectroscopic Properties | |||

| Maximum Absorption | λₘₐₓ | ~540-550 nm | [4] |

| Maximum Emission | λₑₘ | ~570 nm | [4] |

| Photophysical Properties | |||

| Fluorescence Quantum Yield | Φf | Not widely reported (Typical: 0.1 - 0.5) | |

| Fluorescence Lifetime | τf | Not widely reported (Typical: 1 - 4 ns) |

Note: Typical values for Fluorescence Quantum Yield and Fluorescence Lifetime are based on general knowledge of similar red fluorescent dyes used in cellular imaging and are provided for estimation purposes. Experimental determination is recommended for specific applications.

Mechanism of Action for Cellular Imaging

The primary mechanism driving the utility of this compound as a cellular stain is electrostatic attraction.[4] The dye's net positive charge leads to its accumulation in cellular compartments characterized by a high density of negative charges.[4] This includes:

-

Mitochondria: The inner mitochondrial membrane maintains a significant negative membrane potential, which actively drives the accumulation of cationic dyes.[4]

-

Nucleus: The phosphate backbone of nucleic acids (DNA and RNA) imparts a strong negative charge to the nucleus, making it a target for cationic dyes.[4]

This preferential accumulation allows for the visualization of these organelles using fluorescence microscopy.

Experimental Protocols

Determining Photophysical Characteristics

1. UV-Visible Absorption Spectroscopy

-

Objective: To determine the maximum absorption wavelength (λₘₐₓ) of this compound.

-

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or ethanol). From this, prepare a dilute solution with an absorbance in the range of 0.1 - 1.0 at the expected maximum.

-

Instrumentation: Use a calibrated UV-Visible spectrophotometer.

-

Measurement: Scan the absorbance of the solution across a relevant wavelength range (e.g., 300-700 nm). The wavelength at which the highest absorbance is recorded is the λₘₐₓ.

-

2. Fluorescence Spectroscopy

-

Objective: To determine the maximum emission wavelength (λₑₘ) and the relative fluorescence quantum yield (Φf) of this compound.[3]

-

Methodology:

-

Solution Preparation: Prepare a dilute solution of this compound with an absorbance of approximately 0.1 at the λₘₐₓ to minimize inner filter effects.[3]

-

Instrumentation: Use a calibrated spectrofluorometer.[3]

-

Emission Spectrum Measurement: Set the excitation wavelength to the determined λₘₐₓ. Scan the fluorescence emission over a wavelength range longer than the excitation wavelength (e.g., 550-800 nm). The wavelength with the highest fluorescence intensity is the λₑₘ.[3]

-

Quantum Yield Determination (Relative Method):

-

Select a standard dye with a known quantum yield and similar absorption/emission properties (e.g., Rhodamine 6G).[3]

-

Record the absorbance and fluorescence spectra of both the this compound solution and the standard solution under identical experimental conditions.[3]

-

The quantum yield is calculated using the following equation:[3] Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[3]

-

-

3. Time-Resolved Fluorescence Spectroscopy

-

Objective: To measure the fluorescence lifetime (τf) of this compound.[3]

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound as for fluorescence spectroscopy.[3]

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly used. This involves a pulsed light source (e.g., a picosecond laser diode) for excitation and a sensitive, high-speed detector.[3]

-

Measurement: The sample is excited with short pulses of light at its λₘₐₓ. The TCSPC electronics measure the time delay between the excitation pulse and the detection of emitted photons. By collecting data from many such events, a histogram of photon arrival times is generated, from which the fluorescence lifetime can be calculated by fitting to an exponential decay model.[3]

-

Live-Cell Staining and Imaging

-

Objective: To visualize cellular components (e.g., mitochondria, nucleus) in living cells using this compound.

-

Materials:

-

This compound

-

Cultured cells on a suitable imaging dish or slide

-

Phosphate-buffered saline (PBS)

-

Serum-free cell culture medium

-

Fluorescence microscope with appropriate filter sets (e.g., excitation ~550 nm, emission ~570 nm)

-

-

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO. Store protected from light.[4]

-

Staining Solution Preparation: On the day of the experiment, dilute the stock solution in serum-free cell culture medium to a final working concentration. A starting concentration range of 0.1 to 5 µM is recommended, with the optimal concentration to be determined experimentally.[4]

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator. Incubation time may require optimization.[4]

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.[4]

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Image the cells using a fluorescence microscope with filter sets appropriate for the dye's spectral characteristics.[4]

-

-

Mandatory Visualizations

Caption: Workflow for determining the photophysical characteristics of this compound.

Caption: A generalized workflow for live-cell imaging using this compound.

References

Methodological & Application

Application Notes and Protocols for Staining Live Cells with Cationic Red GTL

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic Red GTL, also known as C.I. Basic Red 18, is a versatile, water-soluble, and fluorescent monoazo dye.[1][2][3][4][5] Its cationic nature allows it to readily interact with and accumulate in cellular compartments that have a high negative charge density.[2][3] This property makes it a valuable tool for visualizing specific organelles within living cells, primarily the nucleus, which is rich in anionic phosphate groups from DNA and RNA, and mitochondria, which maintain a negative membrane potential.[3] The primary mechanism of action is based on this electrostatic attraction.[3] These application notes provide a comprehensive protocol for utilizing this compound for live-cell staining and imaging, as well as for assessing cell viability.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is essential for designing imaging experiments and is presented below.

| Property | Value | Reference |

| Common Names | This compound, C.I. Basic Red 18, C.I. 11085 | [4][5] |

| CAS Number | 14097-03-1 | [4][5] |

| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂ | [5] |

| Molecular Weight | 426.34 g/mol | [5] |

| Appearance | Dark red powder | [1] |

| Solubility | Soluble in water | [1] |

| Maximum Absorption (λmax) | ~540-550 nm | [1][3] |

| Maximum Emission (λem) | ~570 nm | [3] |

Experimental Protocols

The following protocols are generalized and should be optimized by the end-user for specific cell types and experimental conditions.

Protocol 1: Live Cell Staining for Fluorescence Microscopy

This protocol outlines the steps for staining living cells with this compound for visualization of the nucleus and mitochondria.

Materials:

-

This compound (C.I. Basic Red 18)

-

Dimethyl sulfoxide (DMSO) or distilled water for stock solution

-

Phosphate-buffered saline (PBS) or other balanced salt solution

-

Cell culture medium appropriate for the cell line

-

Live-cell imaging microscope with appropriate filter sets

Reagent Preparation:

-

1 mM Stock Solution: Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of the dye in high-quality, anhydrous DMSO or distilled water.

-

Working Solution (1-10 µM): On the day of the experiment, prepare a fresh working solution by diluting the 1 mM stock solution in pre-warmed cell culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line and application.

Staining Procedure:

-

Cell Seeding: Seed cells in an appropriate imaging vessel (e.g., glass-bottom dish, chamber slide) and allow them to adhere and grow to the desired confluency.

-

Aspirate Medium: Carefully aspirate the cell culture medium from the cells.

-

Wash (Optional): Gently wash the cells once with pre-warmed PBS.

-

Add Staining Solution: Add a sufficient volume of the this compound working solution to completely cover the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary depending on the cell type and should be determined experimentally.

-

Wash: Aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or cell culture medium to remove unbound dye.

-

Imaging: Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells. The cells are now ready for observation under a fluorescence microscope. Use excitation and emission wavelengths appropriate for the dye's spectral properties (Excitation: ~540-550 nm; Emission: ~570 nm).

Experimental Workflow for Live Cell Staining

References

Application Notes and Protocols for Basic Red 18 in Fixed Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 18 is a cationic, monoazo fluorescent dye with applications in biological imaging. Its positive charge allows it to bind to negatively charged macromolecules within cells, making it a useful tool for visualizing cellular components in fixed preparations. This document provides detailed application notes and a comprehensive protocol for the use of Basic Red 18 in fixed cell imaging studies.

Principle of Action

The primary mechanism of Basic Red 18 staining relies on electrostatic interactions. The dye carries a permanent positive charge, which facilitates its binding to anionic biomolecules such as nucleic acids (DNA and RNA) and acidic proteins. This results in the accumulation of the dye in organelles with a high density of negative charges, such as the nucleus and mitochondria.[1] The extensive conjugated system of aromatic rings and an azo linkage in its structure is responsible for its chromophoric and fluorescent properties.[2]

Data Presentation

The following table summarizes the key physicochemical and spectral properties of Basic Red 18. This information is crucial for designing and optimizing fixed cell imaging experiments.

| Property | Value | Reference |

| Chemical Class | Cationic, Monoazo Dye | [2] |

| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂ | [2] |

| Molecular Weight | 426.34 g/mol | [2] |

| Appearance | Dark Red Powder | [2] |

| Maximum Absorption (λmax) | ~540-550 nm | [2] |

| Maximum Emission (λem) | ~570 nm | [2] |

| Solubility | Water Soluble | |

| Quantum Yield (Φf) | Not specified for Basic Red 18; typically moderate for similar red dyes. | |

| Photostability | Susceptible to photobleaching with prolonged exposure to high-intensity light.[3] |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for fixed cell imaging with Basic Red 18.

Signaling Pathway (Mechanism of Action)

Caption: Mechanism of Basic Red 18 staining in fixed cells.

Experimental Protocols

This protocol provides a general guideline for staining fixed mammalian cells with Basic Red 18. Optimal conditions for specific cell types and experimental setups should be determined by the end-user.

Materials

-

Basic Red 18 dye

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixative solution (e.g., 4% paraformaldehyde (PFA) in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (optional, e.g., 1% Bovine Serum Albumin in PBS)

-

Antifade mounting medium

-

Glass coverslips and microscope slides

-

Fluorescence microscope with appropriate filter sets (Excitation: ~540-550 nm, Emission: ~570 nm)

Protocol for Fixed Cell Staining

-

Cell Seeding: Seed cells on sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency.

-

Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

-

Fixation: Add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature.

-

Washing after Fixation: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature. This step is crucial for the dye to access intracellular structures.

-

Washing after Permeabilization: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

-

Blocking (Optional): To reduce non-specific background staining, you can incubate the cells in a blocking buffer for 30 minutes at room temperature.

-

Staining: Prepare a working solution of Basic Red 18 in PBS. A starting concentration of 1-5 µM is recommended, but this should be optimized for your specific cell type and application. Incubate the fixed and permeabilized cells with the Basic Red 18 staining solution for 15-30 minutes at room temperature, protected from light.

-

Washing after Staining: Aspirate the staining solution and wash the cells three to five times with PBS to remove unbound dye.

-

Mounting: Mount the coverslip onto a glass slide using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (Excitation ~540-550 nm, Emission ~570 nm).

Optimization and Considerations

-

Dye Concentration: The optimal concentration of Basic Red 18 may vary between cell types. A concentration titration is recommended to achieve the best signal-to-noise ratio.

-

Incubation Time: Staining time can be adjusted to optimize signal intensity while minimizing background.

-

Photostability: Basic Red 18 is susceptible to photobleaching.[3] To minimize this, reduce the exposure time and intensity of the excitation light during imaging. The use of an antifade mounting medium is highly recommended.

-

Cytotoxicity: While these protocols are for fixed cells, if considering live-cell imaging, it is important to note that cationic dyes can exhibit cytotoxicity.[4][5] The toxicity of Basic Red 18 for specific cell lines should be evaluated if transitioning to live-cell applications.

-

Signal-to-Noise Ratio: Proper washing steps are critical to reduce background fluorescence and improve the signal-to-noise ratio.[6] Image acquisition parameters, such as exposure time and gain, should also be optimized.[7]

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. New cationic liposomes for gene transfer into mammalian cells with high efficiency and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pre-exposure of cells to cationic lipids enhances transgene delivery and expression in a tissue culture cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cationic Red GTL Staining for Histological Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic Red GTL, also identified as Basic Red 18, is a cationic dye with potential applications in histological staining.[1][2] As a cationic dye, it carries a positive charge and is expected to bind to anionic (basophilic) components within tissues, such as nucleic acids (in the nucleus) and proteoglycans (in the cytoplasm and extracellular matrix).[3] This property allows for the visualization of cellular morphology and the distribution of negatively charged macromolecules. These application notes provide a representative protocol for the use of this compound in staining paraffin-embedded histological sections. It is important to note that specific, validated protocols for this compound in histology are not widely established; therefore, the following protocol is based on the general principles of staining with cationic dyes and may require optimization for specific tissues and applications.

Data Presentation

The optimal parameters for this compound staining should be determined empirically. The following table provides a starting point for optimization:

| Parameter | Recommended Range | Optimal (Hypothetical) | Purpose |

| This compound Concentration | 0.1% - 1.0% (w/v) in distilled water | 0.5% | To achieve sufficient color intensity without excessive background staining. |

| Staining Incubation Time | 1 - 10 minutes | 5 minutes | To allow for adequate dye penetration and binding to target structures. |

| pH of Staining Solution | 4.0 - 6.0 | 5.0 | To enhance the electrostatic attraction between the cationic dye and anionic tissue components. |

| Differentiation Solution | 0.5% - 1.0% Acetic Acid in 70% Ethanol | 0.5% | To remove excess, non-specifically bound dye and improve contrast. |

| Differentiation Time | 10 - 60 seconds | 30 seconds | To control the extent of destaining and achieve the desired color balance. |

Experimental Protocols

Materials:

-

This compound (Basic Red 18) powder

-

Distilled water

-

Acetic acid

-

Ethanol (100%, 95%, 70%)

-

Xylene or xylene substitute

-

Paraffin-embedded tissue sections on slides

-

Coplin jars or staining dishes

-

Mounting medium and coverslips

-

Microscope

Solution Preparation:

-

This compound Staining Solution (0.5% w/v): Dissolve 0.5 g of this compound powder in 100 mL of distilled water. Stir until fully dissolved. Adjust pH to 5.0 using dilute acetic acid. Filter the solution before use.

-

Differentiation Solution (0.5% Acetic Acid in 70% Ethanol): Add 0.5 mL of glacial acetic acid to 99.5 mL of 70% ethanol. Mix well.

Staining Protocol for Paraffin-Embedded Sections:

-

Deparaffinization:

-

Immerse slides in xylene (or xylene substitute) for 2 changes of 5 minutes each.

-

-

Rehydration:

-

Immerse slides in 100% ethanol for 2 changes of 3 minutes each.

-

Immerse slides in 95% ethanol for 3 minutes.

-

Immerse slides in 70% ethanol for 3 minutes.

-

Rinse gently in running tap water for 5 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in the 0.5% this compound staining solution for 5 minutes.

-

-

Rinsing:

-

Briefly rinse the slides in distilled water to remove excess stain.

-

-

Differentiation:

-

Dip slides in the 0.5% acetic acid in 70% ethanol solution for 30 seconds. Check microscopically for desired staining intensity. This step is crucial for controlling the final color balance.

-

-

Dehydration:

-

Immerse slides in 95% ethanol for 2 changes of 2 minutes each.

-

Immerse slides in 100% ethanol for 2 changes of 2 minutes each.

-

-

Clearing:

-

Immerse slides in xylene (or xylene substitute) for 2 changes of 3 minutes each.

-

-

Mounting:

-

Apply a drop of mounting medium to the tissue section and place a coverslip, avoiding air bubbles.

-

Allow the mounting medium to set.

-

Expected Results:

-

Nuclei: Red to pink, due to the high concentration of anionic phosphate groups in nucleic acids.

-

Cytoplasm: Lighter pink, with some granular staining of ribosomes and rough endoplasmic reticulum.

-

Cartilage and Mucins: May stain a more intense red due to the high content of sulfated proteoglycans.

Visualizations

Caption: Experimental workflow for this compound staining of histological sections.

Caption: Binding mechanism of this compound to anionic cellular components.

References

Application of Basic Red 18 in Fluorescence Microscopy of Mammalian Cells

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 18 is a cationic, monoazo dye with inherent fluorescent properties, making it a valuable tool for the visualization of negatively charged subcellular components in both live and fixed mammalian cells. Its positive charge facilitates electrostatic interactions with anionic biomolecules, leading to the accumulation of the dye in specific organelles. This document provides detailed application notes, experimental protocols, and safety considerations for the use of Basic Red 18 in fluorescence microscopy.

The primary mechanism of action for Basic Red 18 staining is electrostatic attraction. The cationic nature of the dye leads to its accumulation in cellular compartments with a high negative charge density. This includes the nucleus, which is rich in anionic phosphate groups from DNA and RNA, and the mitochondria, which maintain a negative membrane potential. This property allows for the qualitative and potentially quantitative assessment of cellular structures and their physiological state.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of Basic Red 18 is presented below. This data is essential for designing and executing fluorescence microscopy experiments.

| Property | Value |

| Chemical Formula | C₁₉H₂₅Cl₂N₅O₂ |

| Molecular Weight | 426.34 g/mol |

| Appearance | Dark red solid |

| Excitation Maximum (λex) | ~540-550 nm |

| Emission Maximum (λem) | ~570 nm |

| Fluorescence Quantum Yield (ΦF) | Data not readily available; characterization recommended. |

| Photostability | Data not readily available; minimize photobleaching during imaging. |

Note: The fluorescence quantum yield and photostability of Basic Red 18 are not extensively documented in the literature. It is recommended that users characterize these properties for their specific experimental setup. As with many organic dyes, photobleaching can be a concern, and it is advisable to use minimal excitation light and appropriate anti-fade reagents.

Applications in Cellular Imaging

Based on its chemical properties, Basic Red 18 is a promising fluorescent probe for a variety of applications in mammalian cell microscopy:

-

Visualization of Mitochondria: As a cationic dye, Basic Red 18 is expected to accumulate in mitochondria in a membrane potential-dependent manner. This makes it a useful tool for assessing mitochondrial health, as depolarized mitochondria in apoptotic or metabolically stressed cells will exhibit reduced staining.

-

Nuclear Staining: The high concentration of nucleic acids in the nucleus provides a net negative charge, attracting the cationic Basic Red 18 dye. This allows for the visualization of nuclear morphology.

-

General Cytoplasmic Staining: Due to the presence of RNA and various proteins, the cytoplasm can also be stained, providing contrast for overall cell morphology.

Experimental Protocols

The following protocols are provided as a starting point for using Basic Red 18 in fluorescence microscopy. Optimization of dye concentration, incubation time, and imaging parameters is recommended for each specific cell type and experimental condition.

Protocol 1: Live-Cell Staining of Mitochondria and Nuclei

This protocol is designed for the visualization of mitochondria and nuclei in living mammalian cells.

Materials:

-

Basic Red 18 (powder)

-

Dimethyl sulfoxide (DMSO)

-

Mammalian cell culture medium (e.g., DMEM, RPMI-1640)

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging dish or chamber slide

-

Fluorescence microscope with appropriate filter sets (e.g., for TRITC or similar red fluorophores)

Procedure:

-

Preparation of Stock Solution: Prepare a 1 mM stock solution of Basic Red 18 in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

-

Cell Seeding: Seed mammalian cells on a live-cell imaging dish or chamber slide at an appropriate density to reach 50-70% confluency on the day of the experiment.

-

Preparation of Staining Solution: On the day of the experiment, dilute the 1 mM Basic Red 18 stock solution in pre-warmed (37°C) serum-free cell culture medium to a final working concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.

-

Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or complete cell culture medium to remove unbound dye.

-

Imaging: a. Add fresh, pre-warmed complete cell culture medium to the cells. b. Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for red fluorescence (Excitation: ~545 nm, Emission: ~575 nm). c. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

Application Notes and Protocols: Cationic Red GTL as a Counterstain in Immunofluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic Red GTL, also known as Basic Red 18, is a cationic azo dye traditionally used in the textile industry for coloring acrylic fibers.[1][2] Its cationic nature, conferred by a quaternary ammonium group, allows it to bind to anionic components within cells, such as nucleic acids in the nucleus.[1] This property suggests its potential application as a nuclear counterstain in immunofluorescence (IF) microscopy, offering an alternative to more commonly used red counterstains like Propidium Iodide (PI) and Neutral Red.

These application notes provide a comprehensive guide for the initial evaluation and use of this compound as a counterstain in immunofluorescence experiments. The protocols provided are based on established methods for similar cationic and red-emitting fluorescent dyes and should be optimized for specific cell types and experimental conditions.

Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| C.I. Name | Basic Red 18 | [3][4] |

| CAS Number | 14097-03-1 | [3][4] |

| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂ | [3][4] |

| Molecular Weight | 426.34 g/mol | [3][4] |

| Appearance | Dark red powder | [5] |

| Solubility | Soluble in water | [5] |

| UV Absorption Maximum (λmax) | 484 nm | [6] |

Experimental Protocols

Recommended Stock Solution Preparation

-

Wear appropriate personal protective equipment (PPE) , including a lab coat, gloves, and safety glasses, as this compound may cause eye and skin irritation.[7]

-

Prepare a 1 mg/mL stock solution of this compound by dissolving it in deionized water or dimethyl sulfoxide (DMSO).

-

Store the stock solution at 4°C, protected from light.

Immunofluorescence Staining Protocol for Fixed Cells

This protocol is adapted from standard immunofluorescence procedures and protocols for Neutral Red and Propidium Iodide staining.[8][9]

Materials:

-

Fixed cells on coverslips or slides

-

Phosphate-Buffered Saline (PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA in PBS with 0.1% Triton X-100)

-

Primary antibody (diluted in Blocking Buffer)

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488, diluted in Blocking Buffer)

-

This compound working solution (0.1-1 µg/mL in PBS, to be optimized)

-

Antifade mounting medium

Procedure:

-

Rehydration: If starting from paraffin-embedded sections, deparaffinize and rehydrate the tissue sections through a series of xylene and ethanol washes. For cultured cells, start from step 2.

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody at the recommended dilution overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Counterstaining: Incubate the cells with the this compound working solution for 5-15 minutes at room temperature, protected from light. Note: The optimal concentration and incubation time should be determined empirically.

-

Washing: Briefly rinse the cells with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the staining using a fluorescence microscope with appropriate filter sets. Based on the absorbance maximum of 484 nm, excitation can be attempted with a standard 488 nm laser line. Emission should be collected in the red channel (e.g., 570-650 nm).[6]

Diagram of the Immunofluorescence Workflow

Caption: Experimental workflow for immunofluorescence staining with this compound.

Data Presentation and Comparison

As this compound is a novel counterstain for immunofluorescence, direct comparative data is not yet available. Table 2 provides a comparison of its potential characteristics with commonly used counterstains based on available information and properties of similar dyes. Researchers are encouraged to generate their own comparative data.

| Feature | This compound (Predicted) | Propidium Iodide (PI) | DAPI |

| Target | Nucleic Acids | DNA, RNA | A-T rich regions of DNA |

| Excitation Max (nm) | ~484 | 535 | 358 |

| Emission Max (nm) | Red (To be determined) | 617 | 461 |

| Color | Red | Red | Blue |

| Cell Permeability | Permeant to fixed/permeabilized cells | Impermeant to live cells | Permeant to live and fixed cells |

| RNase Treatment | May be required | Recommended for DNA specificity | Not required |

| Photostability | To be determined | Moderate | High |

Spectral Compatibility

The successful use of this compound in multi-color immunofluorescence imaging depends on its spectral separation from other fluorophores. With an estimated excitation around 484 nm, it may be compatible with commonly used green fluorophores excited by a 488 nm laser, such as Alexa Fluor 488. However, significant spectral overlap in emission could be a concern. It is crucial to determine the emission spectrum of this compound to select appropriate filter sets and avoid bleed-through.

Table 3 provides a list of common fluorophores and their spectral properties to aid in experimental design.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color |

| DAPI | 358 | 461 | Blue |

| Alexa Fluor 488 | 495 | 519 | Green |

| FITC | 495 | 525 | Green |

| Alexa Fluor 555 | 555 | 565 | Orange |

| Rhodamine | 552 | 575 | Red |

| Alexa Fluor 594 | 590 | 617 | Red |

| Alexa Fluor 647 | 650 | 668 | Far-Red |

Safety and Handling

This compound is a chemical compound primarily used for industrial purposes. The Safety Data Sheet (SDS) indicates that it may cause eye and skin irritation.[7] Studies on aquatic life have suggested potential toxicity.[9][10]

Precautions:

-

Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the dye.[7]

-

Handle the powder in a chemical fume hood to avoid inhalation.

-

Avoid contact with skin and eyes.[7]

-

Dispose of the dye and any contaminated materials in accordance with local regulations for chemical waste.

Logical Relationships and Staining Mechanism

The proposed mechanism of action for this compound as a nuclear counterstain is based on its chemical properties as a cationic dye.

References

- 1. Basic Red 18 - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound-Cationic Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Cationic red 18(basic red 18,this compound) TDS|Cationic red 18(basic red 18,this compound) from Chinese supplier and producer - CATIONIC RED DYES - Enoch dye [enochdye.com]

- 6. iwaponline.com [iwaponline.com]

- 7. cncolorchem.com [cncolorchem.com]

- 8. BASIC RED 18:1 | 12271-12-4 | Benchchem [benchchem.com]

- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 10. journalarrb.com [journalarrb.com]

Application Notes and Protocols for Cationic Red GTL (C.I. Basic Red 18) Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic Red GTL, also known as C.I. Basic Red 18, is a versatile cationic azo dye.[1] Its positive charge facilitates strong electrostatic interactions with negatively charged macromolecules within cells, such as nucleic acids (DNA and RNA) in the nucleus and ribosomes in the cytoplasm. This property makes it a useful tool for biological staining in various applications, including fluorescence microscopy and histology.[2] These application notes provide detailed protocols for using this compound for staining both live and fixed cells, along with recommendations for optimizing staining conditions.

Data Presentation

The optimal incubation time and temperature for this compound staining are highly dependent on the cell type and experimental goals. The following tables provide recommended starting concentrations and incubation parameters for different applications. Researchers are strongly encouraged to perform optimization experiments to determine the ideal conditions for their specific system.

Table 1: Recommended Staining Conditions for Live Cells

| Application | Cell Type | Recommended Concentration | Incubation Time | Incubation Temperature |

| General Nucleic Acid Staining | General | 1-10 µM | 15-30 minutes | 37°C |

| Mitochondrial Staining | General | 20-500 nM | 15-30 minutes | 37°C |

| Labeling of Outer Membrane Vesicles | N/A | 1 mg/mL | 1 hour | Room Temperature[2] |

Table 2: Recommended Staining Conditions for Fixed Cells

| Application | Tissue/Cell Type | Recommended Concentration | Incubation Time | Incubation Temperature |

| Histological Staining of Basophilic Structures | Paraffin-embedded tissue sections | 0.1% (w/v) | 5-10 minutes | Room Temperature |

Experimental Protocols

Protocol 1: Live Cell Staining with this compound

This protocol provides a general guideline for staining live cells in culture. It is essential to optimize the dye concentration and incubation time to achieve optimal staining with minimal cytotoxicity.

Materials:

-

This compound (C.I. Basic Red 18)

-

Dimethyl sulfoxide (DMSO) of high purity

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer

-

Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide)

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Store the stock solution at -20°C, protected from light.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final working concentration. For nucleic acid staining, a starting range of 1-10 µM is recommended. For mitochondrial staining, a lower concentration range of 20-500 nM is suggested.[3]

-

Cell Staining:

-

Remove the existing culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed staining solution to the cells.

-

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[3]

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound dye.

-

-

Imaging:

-

Add fresh, pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells.

-

Image the cells immediately using a fluorescence microscope. This compound has an excitation maximum in the range of 540-550 nm.[3]

-

Protocol 2: Histological Staining of Fixed Cells with this compound

This protocol is suitable for staining basophilic structures in paraffin-embedded tissue sections.

Materials:

-

This compound (C.I. Basic Red 18)

-

Distilled water

-

Xylene

-

Ethanol (graded series: 100%, 95%, 70%)

-

Mounting medium

-

Coverslips

Procedure:

-

Stock Solution Preparation: Prepare a 1% (w/v) stock solution of this compound in distilled water.

-

Working Solution Preparation: Dilute the stock solution 1:10 in distilled water to make a 0.1% (w/v) working solution.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections by passing them through a graded series of ethanol (100%, 95%, 70%) and finally into distilled water.

-

-

Staining:

-

Immerse the slides in the 0.1% this compound working solution for 5-10 minutes.

-

-

Dehydration and Mounting:

-

Quickly dehydrate the sections through a graded series of ethanol.

-

Clear the sections in xylene.

-

Mount the coverslip using a suitable mounting medium.

-

Mandatory Visualization

Caption: General experimental workflows for live and fixed cell staining with this compound.

Important Considerations

-

Optimization is Crucial: The provided protocols are starting points. It is imperative to optimize dye concentration, incubation time, and temperature for each specific cell type and experimental condition to achieve the best signal-to-noise ratio while minimizing artifacts.

-

Cytotoxicity: As an azo dye, this compound may exhibit cytotoxicity, especially in live-cell imaging applications.[4] It is recommended to perform viability assays to assess the impact of the dye on the cells at the chosen concentration and incubation time. One study has suggested that Basic Red 18 can induce frame shift mutations, indicating potential genotoxicity.[4]

-

Photostability: Like many fluorescent dyes, this compound may be susceptible to photobleaching. To minimize this, use appropriate neutral density filters, reduce exposure times, and use an anti-fade mounting medium for fixed samples.

-

Signaling Pathways: There is currently no specific information available in the scientific literature detailing the signaling pathways that may be directly affected by this compound staining. As a cationic molecule that interacts with cellular membranes and nucleic acids, it is possible that high concentrations or prolonged exposure could have secondary effects on various cellular processes. Researchers should be mindful of this potential when interpreting results from live-cell imaging experiments.

References

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. Outer Membrane Vesicle Production by Helicobacter pylori Represents an Approach for the Delivery of Virulence Factors CagA, VacA and UreA into Human Gastric Adenocarcinoma (AGS) Cells [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Mounting Cationic Red GTL Stained Slides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic Red GTL, also known as Basic Red 18, is a versatile fluorescent dye with applications in cellular imaging.[1][2] Its cationic nature facilitates interaction with negatively charged cellular components, making it a useful tool for visualizing specific subcellular structures. Proper slide preparation and, critically, the selection of an appropriate mounting medium are paramount for achieving high-quality, stable, and reproducible imaging results. This document provides detailed application notes and protocols for the selection and use of mounting media with this compound stained specimens.

The choice of mounting medium directly impacts image quality, signal stability, and the longevity of the fluorescent stain.[3] Key considerations include the chemical compatibility of the dye with the medium, the refractive index (RI) of the medium, and the inclusion of antifade reagents to prevent photobleaching.[4][5]

Selecting the Optimal Mounting Medium

The ideal mounting medium for this compound stained slides should preserve the fluorescence signal, provide a refractive index close to that of the coverslip and immersion oil (ideally ~1.52), and be compatible with the aqueous environment of the stained sample.[3][4][6] Mounting media are broadly categorized as aqueous or non-aqueous.

-

Aqueous Mounting Media: These are water-based and are generally preferred for fluorescent dyes as they are optimized for aqueous environments.[7][8] They are easy to use as slides can be mounted directly from aqueous staining and wash buffers.[9] Aqueous mountants can be further divided into setting (hardening) and non-setting (liquid) types.[10][11]

-

Non-aqueous Mounting Media: These solvent-based media require the specimen to be dehydrated through a series of ethanol and clearing agent washes before mounting.[8][9] While they offer excellent preservation for long-term storage, the dehydration process can potentially affect the fluorescence of certain dyes and the morphology of the specimen.

Given that this compound is soluble in water, aqueous mounting media are the recommended choice to avoid potential issues with dye precipitation or altered staining patterns that could arise during dehydration steps required for non-aqueous media.[12][13]

Data Presentation: Comparison of Mounting Media Properties